3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
Description
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Properties
IUPAC Name |
4-(3-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAJACPAPPJAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173083-50-5 | |
| Record name | (3'-Methoxy-4-biphenylyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 207287-79-4)
This document provides a comprehensive technical overview of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, a key intermediate and structural scaffold in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide delves into the compound's physicochemical properties, synthesis, analytical validation, and applications, grounding all information in established scientific principles and authoritative sources.
Section 1: Core Physicochemical Properties and Identification
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative, a class of compounds recognized for its versatile role in the development of novel therapeutic agents and functional materials. The specific arrangement of the methoxy and amine groups on the biphenyl core imparts unique electronic and steric properties, making it a valuable building block for targeted molecular design.
Key quantitative and identifying data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | Internal |
| CAS Number | 207287-79-4 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO | Derived |
| Molecular Weight | 235.71 g/mol | Calculated (Base: 199.25[1] + HCl: 36.46) |
| Appearance | Off-white to light yellow solid | [1] |
| Predicted Boiling Point | 340.3 ± 17.0 °C | [1] |
| Predicted pKa | 4.33 ± 0.10 | [1] |
Section 2: Synthesis and Purification: A Validated Workflow
The construction of the biphenyl scaffold is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a method of choice. This approach is favored for its high functional group tolerance, mild reaction conditions, and consistently high yields. The following protocol outlines a representative synthesis, designed as a self-validating system that includes in-process controls and purification to ensure high purity of the final product.
Experimental Protocol: Suzuki Coupling and Salt Formation
Objective: To synthesize 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride from commercially available starting materials.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-bromo-4-nitrobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Scientist's Note: The nitro group serves as a stable, electron-withdrawing precursor to the amine, preventing interference with the palladium catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Base Addition: Add a degassed 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) and a solvent system such as 1,4-dioxane or a DMF/water mixture.
-
Causality: The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure solubility of both the organic and inorganic reagents.
-
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
Purification: Purify the crude 3'-methoxy-4-nitro-[1,1'-biphenyl] by column chromatography on silica gel to yield the pure intermediate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified nitro-biphenyl intermediate in a solvent such as ethanol or methanol. Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: Stir at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work-up: If using SnCl₂, quench the reaction and basify with a NaOH solution to precipitate tin salts, then filter and extract the product. If using catalytic hydrogenation, filter off the catalyst through Celite. Concentrate the filtrate to obtain the free amine, 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Step 3: Hydrochloride Salt Formation
-
Protonation: Dissolve the purified free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.
-
Precipitation: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or by bubbling HCl gas) while stirring.[3][4]
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Caption: General workflow for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine HCl.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures that the material meets the stringent quality standards required for research and development.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) and UV detection is standard. The resulting chromatogram should show a single major peak, allowing for purity quantification above 95% or 98%, depending on the application's requirements.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The analysis should reveal the molecular ion peak corresponding to the free base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the biphenyl rings.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to verify the presence of key functional groups, such as N-H stretches from the amine hydrochloride and C-O stretches from the methoxy group.
Caption: Standard analytical workflow for compound characterization and quality control.
Section 4: Applications in Research and Drug Development
The biphenyl amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The specific 3'-methoxy-4-amine substitution pattern offers a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a biphenyl core to occupy the hydrophobic regions of the ATP-binding pocket. This compound serves as an excellent starting point for developing inhibitors of targets like Janus Kinase (JAK), which are implicated in inflammatory diseases.[6]
-
Intermediate for Immuno-oncology Agents: The biphenyl motif is present in small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This compound can be elaborated into dual-function inhibitors, for example, by incorporating a hydroxamic acid moiety to also target histone deacetylases (HDACs), creating agents with synergistic anti-cancer effects.[7]
-
Development of CNS-Active Agents: Arylpiperazine derivatives, often containing a biphenyl fragment, are widely explored for their activity on central nervous system targets like serotonin receptors. This amine can be used in the synthesis of novel ligands with potential applications as antidepressants or anxiolytics.[4]
-
Fragment-Based Drug Discovery: As a well-defined chemical entity, it is a valuable fragment for screening campaigns to identify initial hits against a wide range of protein targets.
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical intermediate.
GHS Hazard Identification:
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid breathing dust. Use engineering controls to minimize dust generation.
-
Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8][10]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1][11]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]
Conclusion
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a well-characterized and synthetically accessible compound of significant interest to the scientific community. Its defined physicochemical properties, coupled with a robust synthetic pathway and clear analytical profile, establish it as a reliable building block. Its proven utility as a core scaffold in the discovery of potent and selective modulators of key biological targets underscores its continued importance in advancing pharmaceutical research and development.
References
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PubChem. (n.d.). (2'-Methoxybiphenyl-3-yl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
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MP Biomedicals. (2017). Safety Data Sheet - Methoxyphenamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link]
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PubMed Central. (2025). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. Retrieved from [Link]
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ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI. Retrieved from [Link]
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PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved from [Link]
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MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]
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MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic choices behind the synthesis, detailed experimental protocols, and the underlying chemical principles that ensure a successful outcome.
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its rigid yet tunable structure allows it to serve as a versatile scaffold for interacting with biological targets. 3'-Methoxy-[1,1'-biphenyl]-4-amine, in particular, is a valuable building block, incorporating both an electron-donating methoxy group and a reactive amine handle, making it a key intermediate for further chemical elaboration. This guide details a common and efficient three-step synthesis culminating in the stable hydrochloride salt form.
The chosen synthetic strategy leverages a palladium-catalyzed cross-coupling reaction to construct the central biphenyl C-C bond, followed by a chemoselective reduction and a final salt formation. This approach is favored for its high efficiency, functional group tolerance, and scalability.
Retrosynthetic Analysis and Strategic Pathway Design
A logical retrosynthetic analysis of the target molecule, 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, dictates the overall synthetic plan. The primary disconnection is the C-C bond between the two phenyl rings, pointing towards a cross-coupling reaction as the key bond-forming step. The amine functionality is best installed via reduction of a nitro group, which is a more stable and less reactive functional group during the preceding coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction Execution: The reaction mixture is degassed by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst. The mixture is then heated to reflux (approximately 80-90 °C) and stirred vigorously for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product, 3'-methoxy-4'-nitro-1,1'-biphenyl, is then purified by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 4-Bromonitrobenzene | 1.0 eq | Aryl halide partner |
| (3-Methoxyphenyl)boronic acid | 1.2 eq | Organoboron partner |
| Pd(PPh₃)₄ | 0.02 eq | Palladium catalyst |
| Na₂CO₃ (2M aq.) | 2.5 eq | Base for activation |
| Toluene/Ethanol (2:1) | - | Solvent system |
| Temperature | 80-90 °C | Reaction temperature |
| Reaction Time | 4-6 hours | Duration of reaction |
Part 2: Reduction of the Nitro Group to an Amine
The transformation of nitro compounds into primary amines is a fundamental reaction in organic synthesis. [2][3]For this step, a chemoselective reduction is required that does not affect the other functional groups on the biphenyl core.
Causality of Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is an excellent choice for this transformation. [4]It is a mild and effective reducing agent for aromatic nitro groups and is known for its high chemoselectivity, leaving other functional groups intact. [4]Alternative methods include catalytic hydrogenation (H₂/Pd-C) or using iron powder in acidic conditions. [5][6]
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: Dissolve the purified 3'-methoxy-4'-nitro-1,1'-biphenyl (1.0 eq) from the previous step in ethanol in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reaction Execution: The mixture is heated to reflux (approximately 78 °C) and stirred for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it over crushed ice. Basify the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts. The mixture is then filtered through a pad of celite. The filtrate is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 3'-Methoxy-[1,1'-biphenyl]-4-amine as a crude product, which can be used in the next step without further purification or can be purified by chromatography if necessary.
Part 3: Formation of the Hydrochloride Salt
Amines are often converted to their hydrochloride salts to improve their stability, crystallinity, and handling properties. [7][8]The free amine can be sensitive to air and light, while the salt form is generally a stable, non-volatile solid. [8][9] Causality of Experimental Choices:
-
Acidification Agent: A solution of hydrochloric acid in an organic solvent, such as HCl in diethyl ether or dioxane, is used. [10]This allows for the precipitation of the hydrochloride salt from the organic solution, providing a simple and effective method of isolation and purification. [11]
Experimental Protocol: Hydrochloride Salt Formation
-
Solution Preparation: Dissolve the crude 3'-Methoxy-[1,1'-biphenyl]-4-amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of 4M HCl in dioxane (or a saturated solution of HCl in diethyl ether) dropwise to the amine solution at 0 °C.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for about 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain the final 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride.
Overall Synthesis Workflow
Sources
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- 2. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Solubility Profile of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, its solubility profile dictates its bioavailability, manufacturability, and ultimately, its therapeutic efficacy. As an amine hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form, a common strategy to improve the biopharmaceutical properties of drug candidates.[1] The biphenyl and methoxy moieties, however, introduce lipophilic characteristics that necessitate a thorough empirical investigation of its solubility in a range of solvents and physiological media.
This guide will delve into the predicted physicochemical properties of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and provide detailed, field-proven protocols for the experimental determination of both its thermodynamic and kinetic solubility.
Physicochemical Properties and Predicted Characteristics
Understanding the intrinsic properties of a molecule is fundamental to predicting its solubility behavior. For 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 207287-79-4), the following properties have been predicted:
| Property | Predicted Value | Source |
| Molecular Formula | C13H13NO | ChemicalBook[2] |
| Molecular Weight | 199.25 g/mol | ChemicalBook[2] |
| Boiling Point | 340.3±17.0 °C | ChemicalBook[2] |
| Density | 1.100±0.06 g/cm³ | ChemicalBook[2] |
| pKa | 4.33±0.10 | ChemicalBook[2] |
| Appearance | Off-white to light yellow Solid | ChemicalBook[2] |
The predicted pKa of 4.33 suggests that 3'-Methoxy-[1,1'-biphenyl]-4-amine is a weak base. Consequently, its hydrochloride salt is expected to be more soluble in acidic to neutral aqueous solutions, where the amine group remains protonated. As the pH increases into the alkaline range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
Experimental Determination of Solubility: A Methodological Deep Dive
The empirical determination of solubility is a critical experimental step. This section provides detailed protocols for assessing both thermodynamic and kinetic solubility, two distinct but equally important parameters.
Thermodynamic Solubility: The Equilibrium State
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[2] The shake-flask method is the gold standard for this determination.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride into separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO). A starting point could be adding 10-20 mg of the compound to 1-2 mL of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the supernatant through a chemically compatible, low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
-
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Kinetic Solubility: A Measure of Precipitation Tendency
Kinetic solubility is the concentration of a compound at which it precipitates from a solution prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[2] This is a critical parameter in early drug discovery, as it mimics the conditions of many high-throughput screening assays.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Detection:
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with DMSO only).
-
Diagram: Kinetic Solubility Assay Workflow
Caption: High-throughput kinetic solubility assay workflow.
Data Interpretation and Reporting
The results of the solubility studies should be reported clearly and concisely.
-
Thermodynamic Solubility: Report in units of mg/mL or µg/mL for each solvent at the specified temperature.
-
Kinetic Solubility: Report in µM or µg/mL in the specified aqueous buffer system.
It is also crucial to note the pH of the saturated solution, especially for ionizable compounds like 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, as the pH can significantly influence solubility.
Safety and Handling
As a research chemical, 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds and amine hydrochlorides are known to be potential irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[3]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. By following the detailed protocols for determining thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their drug discovery and development programs. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.
References
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RSC Publishing. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
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Deepak Nitrite. (2023). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]
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NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. [Link]
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MP Biomedicals. (2017). Methoxyphenamine Hydrochloride Safety Data Sheet. [Link]
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Introduction: The Imperative for Rigorous Spectroscopic Analysis in Drug Development
An In-Depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl amine derivative, a structural motif prevalent in medicinal chemistry. Such compounds are often investigated for a range of biological activities, making their precise characterization essential.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural verification of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. We will move beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with a practical framework for characterizing this and similar molecules.
Molecular Structure and Foundational Properties
Before delving into spectroscopic data, it is crucial to establish the molecular identity. The hydrochloride salt form implies that the primary amine is protonated, existing as an ammonium cation with a chloride counter-ion. This significantly influences its solubility and spectroscopic behavior, particularly in NMR and IR.
-
Molecular Formula (Salt): C₁₃H₁₄ClNO
-
Molecular Formula (Free Base): C₁₃H₁₃NO
-
Monoisotopic Mass (Free Base): 199.0997 Da[1]
The structural framework, with atom numbering for NMR assignment, is presented below.
Caption: Structure of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.
Causality Behind Experimental Choices
-
Solvent Selection: The hydrochloride salt necessitates the use of a polar protic solvent for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice. It readily dissolves the salt, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not typically interfere with key analyte signals. Furthermore, the acidic ammonium protons are often observable in DMSO-d₆, whereas they would rapidly exchange and disappear in D₂O.
-
Technique: A standard ¹H NMR experiment provides information on the chemical environment, integration (proton count), and multiplicity (spin-spin coupling) of protons. A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[2]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The protonated amine group (-NH₃⁺) and the methoxy group (-OCH₃) act as key electron-withdrawing and electron-donating groups, respectively, influencing the chemical shifts of the aromatic protons.
| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH₃⁺ | ~9.5 - 10.5 | Broad singlet | 3H | Acidic protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange. |
| H-2, H-6 | ~7.65 | Doublet (d) | 2H | Ortho to the electron-withdrawing -NH₃⁺ group, resulting in a downfield shift. |
| H-3, H-5 | ~7.55 | Doublet (d) | 2H | Meta to the -NH₃⁺ group. |
| H-2' | ~7.20 | Singlet (s) | 1H | Ortho to the biphenyl linkage and ortho to the -OCH₃ group. |
| H-4' | ~6.95 | Triplet (t) | 1H | Para to the -OCH₃ group, shielded. |
| H-5' | ~7.40 | Triplet (t) | 1H | Meta to the -OCH₃ group. |
| H-6' | ~7.15 | Doublet (d) | 1H | Ortho to the biphenyl linkage and meta to the -OCH₃ group. |
| -OCH₃ | ~3.85 | Singlet (s) | 3H | Typical chemical shift for an aryl methyl ether.[3][4] |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.
| Assigned Carbon(s) | Predicted δ (ppm) | Rationale |
| C-OCH₃ | ~55.5 | Standard chemical shift for a methoxy carbon. |
| C-4' | ~113.0 | Shielded by the ortho/para directing -OCH₃ group. |
| C-2' | ~114.5 | Shielded by the ortho/para directing -OCH₃ group. |
| C-6' | ~121.0 | Less shielded than C-2' and C-4'. |
| C-3, C-5 | ~129.0 | Aromatic carbons on Ring A. |
| C-2, C-6 | ~130.0 | Aromatic carbons on Ring A. |
| C-5' | ~130.5 | Aromatic carbon on Ring B. |
| C-4 | ~138.0 | Carbon bearing the -NH₃⁺ group, downfield shift. |
| C-1 | ~140.0 | Quaternary carbon of the biphenyl linkage on Ring A. |
| C-1' | ~141.0 | Quaternary carbon of the biphenyl linkage on Ring B. |
| C-3' | ~159.5 | Carbon bearing the -OCH₃ group, significantly downfield. |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample analysis.
-
Sample Preparation: Accurately weigh 5-15 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer: Once fully dissolved, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity.
-
¹H Acquisition: Acquire a proton spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.[2]
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform. The spectra are then phased, baseline-corrected, and calibrated using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The key functional groups—the ammonium salt, aromatic rings, and the aryl ether—will produce characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3200 - 2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group appear as a very broad and strong band, often with some fine structure.[5] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene rings. |
| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch | These absorptions are fundamental for confirming the presence of the aromatic rings. |
| ~1250 | Strong | Asymmetric C-O-C stretch | The aryl-alkyl ether linkage gives a strong, characteristic C-O stretching band. |
| ~1040 | Medium | Symmetric C-O-C stretch | The corresponding symmetric stretch for the ether group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, preferred method as it requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the solid 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This ensures good optical contact.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft cloth.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. For a polar, pre-ionized salt like this, electrospray ionization (ESI) is the technique of choice.
Predicted Mass Spectrum (ESI+)
The analysis is performed on the free base (C₁₃H₁₃NO) after dissolution. The ESI source in positive ion mode will detect the protonated molecule.
| Predicted m/z | Ion Species | Rationale |
| 200.11 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₃H₁₄NO⁺). This is expected to be the base peak.[1] |
| 222.09 | [M+Na]⁺ | A common adduct formed if trace sodium ions are present in the system or solvent.[1] |
| 400.22 | [2M+H]⁺ | A protonated dimer, which may be observed at higher concentrations. |
M refers to the neutral, free base molecule.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Caption: General workflow for an LC-MS experiment.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable LC-MS grade solvent, typically a mixture of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to ensure the amine remains protonated.
-
Chromatography: Inject a small volume (1-5 µL) of the solution into an HPLC system equipped with a C18 reverse-phase column. This step serves to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Ionization: The column eluent is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge is transferred to the analyte, forming gaseous [M+H]⁺ ions.
-
Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution instruments (HRMS), this allows for the determination of the elemental composition by matching the exact mass to a calculated value.[6][7]
Conclusion
The collective application of NMR, IR, and MS provides a self-validating system for the structural confirmation of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. NMR elucidates the precise H-C framework, IR confirms the presence of key functional groups in their expected state (ammonium salt), and MS verifies the molecular weight and elemental composition. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of chemical entities in a regulated scientific environment.
References
- ChemicalBook. (n.d.). 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum.
-
NIST. (n.d.). 1,1'-Biphenyl, 3-chloro-4-methoxy-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Casale, J. F., Hays, P. A., Spratley, T. K., & Smith, P. R. (2006). The Characterization of 4-Methoxy-N-ethylamphetamine Hydrochloride. Microgram Journal, 4(1-4).
- Al-Masoudi, N. A., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports.
-
PubChem. (n.d.). 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]
- ResearchGate. (2025). New semiconducting naphthalene bisimides N-substituted with alkoxyphenyl groups: Spectroscopic, electrochemical, structural and electrical properties.
-
MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
-
The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
- Springer Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
- Crunch Chemistry. (2022). Everything you need to know about C-13 NMR spectroscopy.
- The Royal Society of Chemistry. (n.d.).
- Semantic Scholar. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine.
- Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3).
- Jakson. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
- The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane.
- Illinois State University. (2015). Infrared Spectroscopy.
- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum.
- PubChem. (n.d.). Methoxyphenamine Hydrochloride.
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- 4. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocycles from 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride in Heterocyclic Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its inherent chirality and conformational flexibility allow for precise interactions with biological targets. 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, in particular, serves as a highly valuable starting material for the synthesis of a diverse array of nitrogen-containing heterocycles. The presence of the methoxy and amine functionalities on separate phenyl rings provides strategic handles for directing intramolecular cyclization reactions, leading to the formation of complex polycyclic systems with significant pharmacological potential.
This guide provides detailed protocols and insights into the preparation of three key classes of novel heterocycles—carbazoles, acridones, and phenothiazines—utilizing 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride as the common precursor. These protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Pathways Overview
The conversion of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride to the target heterocycles involves intramolecular cyclization strategies. The specific approach is tailored to the desired heterocyclic core.
Caption: Synthetic routes from 3'-Methoxy-[1,1'-biphenyl]-4-amine to target heterocycles.
Part 1: Synthesis of a Novel Methoxy-Substituted Carbazole
Carbazoles are a class of aromatic heterocycles known for their potent biological activities, including antitumor, antiviral, and anti-inflammatory properties. The synthesis of a methoxy-substituted carbazole from 3'-Methoxy-[1,1'-biphenyl]-4-amine can be achieved through a palladium-catalyzed intramolecular C-N bond formation.
Protocol 1: Palladium-Catalyzed Intramolecular Amination
This protocol is adapted from established Buchwald-Hartwig amination methodologies for the synthesis of carbazoles from 2-aminobiphenyls.[1][2] The reaction proceeds via an oxidative addition of the palladium catalyst to an in-situ generated aryl halide, followed by intramolecular C-N coupling.
Reaction Scheme:
Caption: Two-step synthesis of a methoxy-carbazole derivative.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | 235.71 | 1.0 | 1.0 |
| Sodium bicarbonate (sat. aq.) | - | - | - |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 1.1 |
| Dichloromethane (DCM) | - | - | - |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| XPhos | 476.65 | 0.1 | 0.1 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Toluene (anhydrous) | - | - | - |
Step-by-Step Protocol:
-
Free-Basing: Dissolve 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (1.0 mmol) in DCM (10 mL). Add saturated aqueous sodium bicarbonate solution (10 mL) and stir vigorously for 30 minutes. Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.
-
Iodination: Dissolve the resulting free amine in DCM (15 mL). Add NIS (1.1 mmol) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (Iodination): Quench the reaction with aqueous sodium thiosulfate solution (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2-iodo-3'-methoxy-[1,1'-biphenyl]-4-amine can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Cyclization: To a flame-dried Schlenk flask, add the purified 2-iodo-3'-methoxy-[1,1'-biphenyl]-4-amine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methoxy-substituted carbazole.
Expected Outcome and Characterization:
The final product is expected to be a methoxy-substituted carbazole. Characterization can be performed using:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of the cyclization.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
Part 2: Synthesis of a Novel Methoxy-Substituted Acridone
Acridones are another class of N-heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties. A common route to acridones is the intramolecular cyclization of N-phenylanthranilic acids, which can be synthesized from 3'-Methoxy-[1,1'-biphenyl]-4-amine.[3][4]
Protocol 2: Two-Step Synthesis via Ullmann Condensation and Cyclization
This protocol involves an initial Ullmann condensation of the biphenyl amine with a 2-halobenzoic acid derivative, followed by an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
Caption: Two-step synthesis of a methoxy-acridone derivative.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | 235.71 | 1.0 | 1.0 |
| 2-Chlorobenzoic acid | 156.57 | 1.2 | 1.2 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | - | - | - |
| Polyphosphoric acid (PPA) | - | - | - |
Step-by-Step Protocol:
-
Free-Basing: Prepare the free amine from the hydrochloride salt as described in Protocol 1.
-
Ullmann Condensation: To a round-bottom flask, add the free amine (1.0 mmol), 2-chlorobenzoic acid (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.5 mmol).
-
Reaction Setup: Add DMF (10 mL) and equip the flask with a reflux condenser.
-
Heating and Monitoring: Heat the reaction mixture to 150 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up (Ullmann): Cool the reaction to room temperature and pour it into ice-water (50 mL). Acidify with concentrated HCl to pH ~2. Collect the precipitate by filtration, wash with water, and dry. The crude N-(3'-Methoxy-[1,1'-biphenyl]-4-yl)anthranilic acid can be used in the next step without further purification.
-
Cyclization: Add the crude N-phenylanthranilic acid to polyphosphoric acid (10 g) in a beaker.
-
Heating and Monitoring: Heat the mixture to 120 °C with stirring for 2-4 hours. The mixture will become viscous.
-
Work-up and Purification: Cool the reaction mixture and carefully add ice-water. Neutralize with aqueous sodium hydroxide solution. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain the methoxy-substituted acridone.
Part 3: Synthesis of a Novel Methoxy-Substituted Phenothiazine
Phenothiazines are a well-known class of heterocyclic compounds with a wide range of applications, including as antipsychotic drugs and antioxidants. The synthesis of a methoxy-substituted phenothiazine can be achieved through a direct thionation of 3'-Methoxy-[1,1'-biphenyl]-4-amine with elemental sulfur at high temperatures.[5][6][7]
Protocol 3: Direct Thionation with Sulfur
This protocol is based on the classical Bernthsen reaction for the synthesis of phenothiazines from diarylamines.
Reaction Scheme:
Caption: One-step synthesis of a methoxy-phenothiazine derivative.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | 235.71 | 1.0 | 1.0 |
| Sulfur (S₈) | 256.52 | 2.2 | 2.2 |
| Iodine (I₂) | 253.81 | 0.05 | 0.05 |
Step-by-Step Protocol:
-
Free-Basing: Prepare the free amine from the hydrochloride salt as described in Protocol 1.
-
Reaction Setup: In a round-bottom flask equipped with an air condenser, combine the free amine (1.0 mmol), sulfur (2.2 mmol), and a catalytic amount of iodine (0.05 mmol).
-
Heating and Monitoring: Heat the mixture in an oil bath to 180-200 °C. The reaction will evolve hydrogen sulfide (H₂S), which should be trapped in a bleach solution. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solidified product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the methoxy-substituted phenothiazine.
Safety Note: The thionation reaction produces toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.
Conclusion
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a versatile and valuable precursor for the synthesis of a range of medicinally important heterocycles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel carbazole, acridone, and phenothiazine derivatives. The strategic placement of the methoxy and amine groups allows for a variety of intramolecular cyclization strategies to be employed, opening up a vast chemical space for drug discovery and development.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Acridone synthesis. Organic Chemistry Portal. [Link]
- Filip, P., et al. (1998). Microwave-Assisted Phenothiazines Preparation by Thionation of Diphenylamines.
-
Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET. [Link]
-
Synthesis of phenothiazine derivatives for antioxidant studies. DTIC. [Link]
-
Palladium-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3138-3149. [Link]
-
Synthesis of Phenothiazine from Diphenylamine.pptx. Slideshare. [Link]
-
Insertion of benzene rings into the amide bond: one-step synthesis of acridines and acridones from aryl amides. Organic Letters, 12(1), 180-183. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12038-12228. [Link]
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Troubleshooting & Optimization
Technical Support Center: The Methoxy Group in Suzuki Coupling
A Senior Application Scientist's Guide to Navigating Positional Effects and Troubleshooting Challenging Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists who encounter variability and challenges when working with methoxy-substituted aryl halides and boronic acids. As a senior application scientist, my goal is to provide not just protocols, but a deep mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. We will explore the nuanced effects of the methoxy group's position—a common functionality in drug discovery—on the reactivity and success of your Suzuki couplings.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: How does a methoxy group fundamentally influence the reactivity of an aryl ring?
A methoxy (-OCH₃) group exerts two primary electronic effects on an aromatic ring:
-
Resonance Effect (+R): The oxygen atom's lone pair of electrons can be donated into the aromatic π-system. This increases the electron density on the ring, particularly at the ortho and para positions.[1][2] This effect is strongly activating, making the ring more electron-rich and nucleophilic.[3][4]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This is a deactivating effect.
For the methoxy group, the resonance effect is dominant, making it an overall activating group and an ortho, para-director for electrophilic aromatic substitution.[1][3][4] However, in the context of Suzuki coupling, this increased electron density has critical, and sometimes counterintuitive, consequences for the palladium-catalyzed cycle.
Caption: Electronic effects of the methoxy group on an aryl ring.
Mechanistic Deep Dive: Troubleshooting the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The position of a methoxy group can help or hinder each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: My reaction with 2-bromoanisole is sluggish or fails completely. What's happening at the oxidative addition step?
This is a classic and frequently encountered issue. The ortho-methoxy group presents a dual challenge to the crucial oxidative addition step:
-
Electronic Deactivation: As discussed, the methoxy group is electron-donating. This increases electron density on the aryl ring, making the C-X bond less electrophilic and therefore less reactive towards the nucleophilic Pd(0) catalyst.[5][7] This effect is strongest for ortho and para isomers.
-
Steric Hindrance: The ortho-methoxy group physically blocks the palladium catalyst from easily accessing and inserting into the carbon-halogen bond.[8] This steric clash significantly raises the activation energy of this rate-limiting step.
Troubleshooting Guide: Failed Oxidative Addition with ortho-Methoxy Substrates
| Problem Symptom | Underlying Cause | Recommended Solution & Rationale |
| Starting material consumed, but desired product is not formed. High levels of dehalogenated starting material (anisole) are observed. | Oxidative addition is too slow. A side reaction, where the aryl halide is reduced, is competing. This can be promoted by certain solvents or bases. | 1. Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands accelerate oxidative addition by making the Pd(0) center more electron-rich and nucleophilic, helping to overcome the deactivated substrate.[9] |
| No reaction. Starting material is recovered unchanged. | The combination of steric hindrance and electronic deactivation is preventing oxidative addition entirely under the current conditions. | 2. Increase Reaction Temperature. Providing more thermal energy can help overcome the high activation barrier. |
| 3. Use a more reactive halide. If possible, switch from an aryl chloride to a bromide, or from a bromide to an iodide. The reactivity order is I > Br > OTf >> Cl.[5][11] | ||
| 4. Consider a Nickel Catalyst. Nickel catalysts are often more effective for coupling electron-rich or sterically hindered aryl chlorides and can be a powerful alternative.[7][12] |
Q3: Does the ortho-methoxy group have any other, more subtle effects?
Yes. The oxygen atom of an ortho-methoxy group can act as a Lewis base and chelate to the palladium center after oxidative addition. This can have mixed consequences. While it can sometimes stabilize the intermediate, it may also alter the geometry and reactivity, potentially slowing down subsequent steps like transmetalation or reductive elimination.[13]
Q4: My para- and meta-substituted anisyl halides react differently. Why?
The reactivity difference between para and meta isomers is a clear illustration of the interplay between electronic effects.
-
para-Methoxyaryl Halides: The methoxy group is in a position to exert its strong, electron-donating resonance effect. This makes the C-X bond less reactive toward oxidative addition than an unsubstituted aryl halide. However, it is generally more reactive than the ortho isomer because it lacks the steric hindrance.[14] High yields can often be obtained with para-isomers, provided a sufficiently active catalyst is used.[14]
-
meta-Methoxyaryl Halides: At the meta position, the strong +R (resonance) effect is not operative. Only the weaker -I (inductive) effect is felt.[4] Consequently, the C-X bond is more electron-deficient and reactive towards oxidative addition compared to its ortho and para counterparts. However, the overall reaction rate can still be influenced by the electronic nature of the boronic acid partner.
Summary Table: Positional Effects on Suzuki Coupling Reactivity
| Position | Dominant Electronic Effect | Steric Hindrance | Effect on Oxidative Addition Rate | Common Issues |
| Ortho | +R (strong donation) | High | Slowest | Failed reactions, dehalogenation, low yields. |
| Meta | -I (weak withdrawal) | Low | Fastest | Generally less problematic. |
| Para | +R (strong donation) | Low | Intermediate | May require more active catalysts than unsubstituted halides. |
Q5: I see significant homocoupling of my boronic acid. What causes this?
Homocoupling (R'-B(OR)₂ → R'-R') is a common side reaction. It is often promoted by the presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst that is not fully reduced) or by the presence of oxygen.[6] Meticulously degassing your solvent and ensuring an inert atmosphere (Nitrogen or Argon) is crucial. If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can mitigate this.
Experimental Protocols and Optimization
Protocol: General Procedure for a Challenging Suzuki Coupling of an Electron-Rich Aryl Bromide
This protocol is a starting point and should be optimized for each specific substrate combination.
1. Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
2. Solvent and Degassing:
-
Add a suitable solvent, typically a mixture like Toluene/Water (10:1) or Dioxane/Water. The solvent should be thoroughly degassed by sparging with Argon for 20-30 minutes prior to use.
3. Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with electron-rich substrates may require longer reaction times (12-24 h).
4. Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Workflow for Low Yield
Caption: A systematic workflow for optimizing a challenging Suzuki coupling.
References
-
Homework.Study.com. Methoxy group is an ortho-para directing group. Available from: [Link]
-
JoVE. ortho–para-Directing Activators: –CH₃, –OH, –NH₂, –OCH₃. Available from: [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022-09-24). Available from: [Link]
-
National Institutes of Health (NIH). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020-02-14). Available from: [Link]
-
National Institutes of Health (NIH). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available from: [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (2005-02-16). Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018-01-29). Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (2014-09-05). Available from: [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amine Hydrochloride Salts
Welcome to the technical support center for the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure amine hydrochloride salts. Recrystallization is the go-to method, but what happens when it fails? This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification hurdles with practical, field-proven alternative methods.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My amine hydrochloride salt "oils out" during crystallization instead of forming a solid. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a crystalline solid. This often occurs when the solute's solubility in the hot solvent is extremely high, and upon cooling, the concentration of the solute exceeds its saturation limit at a temperature where it is still a liquid. For amine hydrochloride salts, this can be exacerbated by the presence of impurities which can depress the melting point of the solid.
Root Causes & Solutions:
-
High Solute Concentration: The most straightforward approach is to use a more dilute solution. Increase the volume of the recrystallization solvent to ensure the salt remains in solution at a lower temperature, allowing for more controlled crystal growth.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your salt. Consider using a solvent system where the salt is less soluble, or an anti-solvent system. For instance, if your salt is highly soluble in methanol, you could try a mixture of methanol and a less polar solvent like isopropanol or acetone to decrease its solubility.[1] The addition of a non-polar anti-solvent like diethyl ether or hexanes can also induce precipitation.[2]
-
Presence of Water: For anhydrous salts, even trace amounts of water can lead to the formation of a hydrate or prevent crystallization.[3] Ensure you are using anhydrous solvents and have thoroughly dried your crude product.
-
Impurity Interference: Impurities can act as a "eutectic mixture," lowering the melting point of your salt and promoting oiling out.[4][5] A preliminary purification step, such as a simple wash or trituration, can remove some of these impurities before attempting recrystallization.
Q2: I've performed a reaction that generates my amine hydrochloride salt in the presence of inorganic salts (e.g., NaCl). How can I remove these inorganic impurities?
A2: Inorganic salts are a common byproduct, especially when using aqueous HCl for salt formation.[6] Their removal is crucial for obtaining a pure product.
Core Strategy: Exploiting Differential Solubility
The key is to find a solvent that solubilizes your amine hydrochloride salt but not the inorganic salt.
Recommended Protocols:
-
Organic Solvent Wash/Slurry:
-
Suspend the crude salt mixture in a suitable organic solvent. Good starting points are isopropanol, ethanol, or acetone, as many amine hydrochlorides have some solubility in these, while inorganic salts are generally insoluble.
-
Stir the slurry vigorously for a period (e.g., 30-60 minutes) to dissolve the organic salt.
-
Filter the mixture. The inorganic salt will be retained on the filter paper, and your desired amine hydrochloride will be in the filtrate.
-
Evaporate the solvent from the filtrate to recover your purified salt.
-
-
Recrystallization from an Organic Solvent:
-
If your amine hydrochloride is sufficiently soluble in a hot organic solvent (like ethanol or isopropanol) where the inorganic salt is not, you can perform a recrystallization.
-
Dissolve the crude mixture in a minimal amount of the hot solvent.
-
Filter the hot solution to remove the insoluble inorganic salts.
-
Allow the filtrate to cool to induce crystallization of your purified amine hydrochloride salt.
-
Q3: My amine hydrochloride salt is highly water-soluble, making aqueous workups and extractions difficult. What are my options?
A3: High water solubility is a characteristic feature of many amine hydrochloride salts due to their ionic nature.[7][8] This property can indeed complicate purification.
Alternative Strategies:
-
Anhydrous Salt Formation and Precipitation: The most effective strategy is to avoid water altogether.
-
Dissolve the free amine in a dry, water-immiscible organic solvent like diethyl ether, dichloromethane (DCM), or ethyl acetate.
-
Bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).[3]
-
The amine hydrochloride salt will often precipitate directly from the solution as a pure solid, which can then be collected by filtration.
-
-
Solvent Evaporation and Trituration:
-
If the salt was formed in an aqueous medium, you can evaporate the water (and any other volatile solvents) under reduced pressure.
-
The resulting solid (or oil) can then be triturated with an organic solvent in which the salt is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate). This will wash away organic, non-polar impurities.
-
-
Reverse-Phase Column Chromatography: For very polar and water-soluble compounds, reverse-phase chromatography is a powerful technique.[9]
-
The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol gradients).
-
Your polar amine hydrochloride salt will have a weaker interaction with the stationary phase and elute earlier than non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative purification methods for amine hydrochloride salts besides recrystallization?
A1: When recrystallization is not feasible, several other techniques can be employed:
-
Trituration: This involves washing the solid salt with a solvent in which it is insoluble. This is effective for removing small amounts of impurities that are soluble in the chosen solvent.
-
Slurry: Similar to trituration, the salt is suspended in a solvent and stirred for an extended period. This allows for more efficient removal of impurities compared to a simple wash.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For amine hydrochloride salts, both normal-phase (with a polar stationary phase like silica gel) and reverse-phase (with a non-polar stationary phase) chromatography can be effective, depending on the properties of the salt and the impurities.
-
Acid-Base Extraction: This involves converting the amine hydrochloride salt back to its free amine form by treatment with a base. The free amine, being less polar, can then be extracted into an organic solvent, leaving polar impurities in the aqueous layer. The amine can then be converted back to the hydrochloride salt in a clean form.
Q2: When should I consider a method other than recrystallization?
A2: You should consider alternative methods under the following circumstances:
-
The salt oils out or fails to crystallize.
-
The salt is extremely soluble in all common recrystallization solvents.
-
The salt is thermally unstable and decomposes upon heating.
-
The impurities have very similar solubility profiles to your desired salt, making separation by recrystallization inefficient.
-
You are dealing with a very small amount of material where significant losses during recrystallization are undesirable.
Q3: Can I use other acids besides HCl to form a salt for easier purification?
A3: Yes, forming a salt with a different acid can sometimes yield a more crystalline and easily purifiable solid.[2] Common alternatives include:
-
Fumaric acid: Often forms crystalline salts.
-
Tartaric acid: Can be useful for resolving enantiomers as well as for purification.
-
Methanesulfonic acid (MsOH): Tends to produce crystalline salts.
-
p-Toluenesulfonic acid (TsOH): Another good option for generating solid salts.
The choice of acid will depend on the specific properties of your amine and the desired properties of the final salt.
Experimental Protocols & Data
Protocol 1: Purification by Trituration
This protocol is ideal for removing small amounts of soluble impurities from a solid amine hydrochloride salt.
Step-by-Step Methodology:
-
Place the crude, solid amine hydrochloride salt in a flask.
-
Add a small volume of a solvent in which the salt is known to be poorly soluble (e.g., diethyl ether, ethyl acetate, or hexanes). The solid should not dissolve.
-
Using a spatula or glass rod, break up any clumps of the solid to maximize the surface area exposed to the solvent.
-
Stir the mixture vigorously for 15-30 minutes.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under high vacuum.
Protocol 2: Purification by Slurry
This method is more rigorous than trituration and is suitable for removing more significant quantities of impurities.
Step-by-Step Methodology:
-
Suspend the crude amine hydrochloride salt in a solvent in which it has very low solubility.
-
Stir the resulting slurry at room temperature for an extended period (1-24 hours). The duration will depend on the nature and amount of the impurities.
-
Monitor the purity of the solid periodically by taking a small sample, filtering, drying, and analyzing (e.g., by HPLC or NMR).
-
Once the desired purity is achieved, collect the solid by vacuum filtration.
-
Wash the filter cake with fresh solvent and dry under vacuum.
Protocol 3: Purification by Reverse-Phase Flash Column Chromatography
This is a powerful technique for purifying highly polar, water-soluble amine hydrochloride salts.
Step-by-Step Methodology:
-
Column Packing: Pack a C18 reverse-phase column with the appropriate stationary phase.
-
Sample Preparation: Dissolve the crude amine hydrochloride salt in a minimal amount of a polar solvent, such as water or methanol.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with a highly polar mobile phase (e.g., 95:5 water:acetonitrile). Gradually increase the polarity of the mobile phase by increasing the proportion of the organic solvent.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine hydrochloride salt.
Data Presentation: Solvent Selection for Amine Hydrochloride Salt Purification
| Purification Method | Solvent Polarity | Recommended Solvents | Rationale & Use Case |
| Recrystallization | Varies | Isopropanol, Ethanol, Methanol/Dichloromethane, Water | The salt should be soluble in the hot solvent and insoluble in the cold solvent. |
| Trituration/Slurry | Low | Diethyl ether, Hexanes, Ethyl Acetate, Acetone | The salt should be insoluble in the solvent, while the impurities are soluble. |
| Normal-Phase Chromatography | Varies | Dichloromethane/Methanol, Ethyl Acetate/Hexanes with a polar modifier | For less polar amine salts or when impurities are highly polar. |
| Reverse-Phase Chromatography | High | Water/Acetonitrile, Water/Methanol | Ideal for highly polar and water-soluble amine hydrochloride salts. |
Visualizations
Decision-Making Workflow for Purification Method Selection
Caption: A streamlined workflow for the purification of amines via anhydrous hydrochloride salt formation and precipitation.
References
-
Khan, R. A., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
cbfull, et al. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
RoneBone, et al. (2015). Ways of crashing out amines. Reddit. [Link]
-
Smith, B. K. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2022). Chromatography to separate polar molecules?[Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]
-
AIST. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]
-
YouTube. (2022). How to purify Amine?[Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
- Google Patents. (n.d.).
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimization of Recrystallization Solvent for 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the recrystallization of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. As a Senior Application Scientist, this guide synthesizes fundamental principles of crystallization with practical, field-tested advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride?
A1: There is no universally "ideal" solvent, as the optimal choice depends on the specific impurity profile of your sample. However, for amine hydrochloride salts, polar protic solvents are a good starting point. Based on literature for similar compounds, isopropanol is often a preferred choice over ethanol.[1] Aqueous mixtures of alcohols, such as methanol/water , can also be effective.[2] A systematic screening process, as detailed in our experimental guide, is the most reliable way to determine the best solvent or solvent system for your specific material.
Q2: What are the key properties to look for in a recrystallization solvent?
A2: An effective recrystallization solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve readily in the hot solvent.[3]
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling to maximize recovery.
-
Inertness: The solvent should not react chemically with the compound.[3]
-
Appropriate boiling point: The boiling point should be high enough to allow for a good solubility differential, but not so high that it is difficult to remove from the crystals.[3]
-
Volatility: The solvent should be easily removed from the purified crystals by drying.[3]
-
Impurity solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems.[4] To address this, you can try:
-
Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Adding more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which your compound is more soluble to prevent premature precipitation.
-
Using a different solvent system: The chosen solvent may not be appropriate if the compound's melting point is significantly lower than the solvent's boiling point.[4]
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. You can try the following techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Adding an anti-solvent: If you are using a single solvent, you can slowly add a miscible solvent in which your compound is insoluble.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a good "dissolving" solvent for this compound. | Select a more polar solvent. For 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, try alcohols like methanol or isopropanol, or even water. |
| The compound precipitates too quickly upon cooling. | The solvent is a poor solvent at all temperatures, or the solution is too concentrated. | Add a small amount of additional hot solvent to the dissolved solution before cooling. This will slightly decrease the yield but can improve crystal quality. |
| The recrystallized material is not pure. | The chosen solvent does not effectively separate the impurities. The cooling was too rapid, trapping impurities. | Re-recrystallize the material, potentially using a different solvent system. Ensure the solution cools slowly. If impurities are insoluble in the hot solvent, perform a hot filtration step. |
| Recovery of the compound is low. | The compound is too soluble in the cold solvent. Too much solvent was used. | Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Consider a different solvent where the solubility difference between hot and cold is greater. |
| The crystals are very fine or powder-like. | The crystallization occurred too rapidly. | Ensure slow cooling. You can also try dissolving the compound and allowing the solvent to evaporate very slowly over several days. |
Experimental Protocols
Protocol 1: Single Solvent Screening
This protocol outlines a systematic approach to identifying a suitable single solvent for recrystallization.
-
Preparation: Place approximately 20-30 mg of your crude 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the suggested list below, starting with 0.5 mL. Agitate the mixture and observe the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add small increments of the solvent until the solid dissolves completely. Record the approximate volume of solvent used.
-
Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the test tube in an ice bath.
-
Observation: A good solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling.
Protocol 2: Mixed Solvent System Screening
If a single suitable solvent cannot be identified, a mixed solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble.
-
Select a "Good" Solvent: Choose a solvent that readily dissolves the compound at room temperature or with gentle heating (e.g., methanol, isopropanol).
-
Dissolution: Dissolve a known amount of your compound in the minimum amount of the hot "good" solvent.
-
Addition of "Anti-Solvent": While the solution is still hot, add the "bad" solvent (e.g., diethyl ether, hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
Data Presentation
Table 1: Suggested Solvents for Screening
| Solvent Class | Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Polar Protic | Water | 100 | 80.1 | The compound is reported to be soluble in water.[5] May be a good solvent if solubility is not too high at room temperature. |
| Methanol | 65 | 32.7 | A common solvent for amine salts. Can be used in a mixed system with water. | |
| Ethanol | 78 | 24.5 | The compound is reported to be soluble in alcohol.[5] | |
| Isopropanol | 82 | 18.3 | Often a preferred solvent for recrystallizing amine hydrochlorides.[1] | |
| Polar Aprotic | Acetone | 56 | 20.7 | Can sometimes be useful as a wash or in a mixed solvent system. |
| Acetonitrile | 82 | 37.5 | A polar solvent to consider in screening. | |
| Non-Polar (as anti-solvents) | Diethyl Ether | 35 | 4.3 | A common anti-solvent for precipitating amine salts.[1] |
| Hexane | 69 | 1.9 | A non-polar anti-solvent. |
Visualizations
Diagram 1: Workflow for Recrystallization Solvent Selection
Sources
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- 3. mt.com [mt.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride by High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a robust HPLC method, compares it with alternative analytical techniques, and presents supporting experimental data for validation, grounded in scientific integrity and established regulatory standards.
Introduction: The Analytical Imperative for Biphenyl Amines
3'-Methoxy-[1,1'-biphenyl]-4-amine and its hydrochloride salt are members of the biphenyl amine class of compounds. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The precise and accurate quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]
This guide will elucidate a validated HPLC method for the quantitative determination of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, explore alternative analytical strategies, and provide the necessary framework for its implementation in a research or quality control setting.
The Principle of Reversed-Phase HPLC for Aromatic Amine Quantification
The recommended method leverages reversed-phase HPLC, a powerful separation technique. In this modality, the analyte of interest, 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a polar mobile phase through a column packed with a nonpolar stationary phase (e.g., C18). The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The amine functional group and the biphenyl structure of the target molecule allow for strong retention on a C18 column, enabling excellent separation from potential impurities.
A Validated HPLC Method for 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
The following method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[4][5]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | A standard, reliable system capable of delivering reproducible results. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 stationary phase provides excellent hydrophobic retention for the biphenyl moiety. The particle size ensures good peak shape and efficiency. |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (v/v) = 60:40 | Acetonitrile is a common organic modifier providing good elution strength. TFA acts as an ion-pairing agent to improve peak shape for the amine analyte and controls the pH of the mobile phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume to ensure good sensitivity without overloading the column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common UV wavelength for aromatic compounds, providing good sensitivity for the biphenyl chromophore. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by accurately weighing a portion of the test material, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.
Method Validation
The developed HPLC method was rigorously validated according to ICH Q2(R1) guidelines.[4][5] The key validation parameters are summarized below.
Specificity was demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. The chromatogram of the analyte was compared with that of a blank and a spiked sample, showing no interference at the retention time of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride.[6]
The linearity of the method was established by analyzing a series of six concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the regression line.[7]
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | - |
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.[8]
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80 | 99.2 | 0.8 | 98.0% - 102.0% |
| 100 | 100.5 | 0.5 | 98.0% - 102.0% |
| 120 | 99.8 | 0.6 | 98.0% - 102.0% |
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.[9]
| Precision Level | Mean Concentration (µg/mL) | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 100.2 | 0.45 | ≤ 2.0% |
| Intermediate Precision (n=6) | 99.7 | 0.78 | ≤ 2.0% |
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[10]
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for routine quantitative analysis of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, other techniques can be employed, particularly for research and specialized applications.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | Robust, reproducible, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds. | Routine quality control, assay, and purity testing. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and sensitivity.[3] | Higher initial instrument cost, more susceptible to clogging. | High-throughput screening, complex sample analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, provides structural information.[11] | Higher instrument and operational costs, requires specialized expertise. | Trace level analysis, impurity identification, metabolite studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High resolving power for volatile compounds.[12] | Requires derivatization for non-volatile compounds like amine hydrochlorides, potential for thermal degradation. | Analysis of volatile impurities or after suitable derivatization. |
Experimental Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical flow of the method validation process.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow of HPLC method validation.
Conclusion: A Robust and Reliable Method
The presented reversed-phase HPLC method provides a robust, accurate, and precise means for the quantitative analysis of 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride. The comprehensive validation data confirms its suitability for routine use in quality control and research environments. While alternative techniques like UHPLC and LC-MS/MS offer advantages in speed and sensitivity, the described HPLC-UV method represents an optimal balance of performance, cost-effectiveness, and accessibility for most laboratories. Adherence to the principles of method validation outlined in this guide is paramount to ensuring the generation of high-quality, reliable analytical data in the development and manufacturing of pharmaceutical products.
References
-
PubMed. (n.d.). Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2004). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Retrieved January 26, 2026, from [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved January 26, 2026, from [Link]
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ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved January 26, 2026, from [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved January 26, 2026, from [Link]
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Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved January 26, 2026, from [Link]
-
ScienceDirect. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 26, 2026, from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 26, 2026, from [Link]
-
PubMed. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Retrieved January 26, 2026, from [Link]
-
International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved January 26, 2026, from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved January 26, 2026, from [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 26, 2026, from [Link]
-
IOPscience. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023). Preparation of amino biphenyl derivatives. Retrieved January 26, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 26, 2026, from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 26, 2026, from [Link]
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- 8. bepls.com [bepls.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted Biphenyl Amines
For correspondence:
Introduction: The Enduring Importance of Substituted Biphenyl Amines
Substituted biphenyl amines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structure and electronic properties make them ideal pharmacophores for a range of biological targets and versatile building blocks in materials science. The efficient and selective synthesis of these compounds is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of the most prevalent synthetic methodologies for accessing substituted biphenyl amines, with a focus on their synthetic efficiency, substrate scope, and practical considerations. We will delve into the mechanistic underpinnings of each reaction, offering field-proven insights to aid in reaction optimization and troubleshooting.
Strategic Approaches to the Synthesis of Substituted Biphenyl Amines
The construction of the biaryl C-N bond can be approached in two primary ways: formation of the C-C bond followed by amination, or direct C-N bond formation. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the reaction. This guide will explore the following key transformations:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for the direct formation of C-N bonds.
-
Sequential Suzuki-Miyaura Coupling and Amination: A robust two-step approach involving the initial construction of the biphenyl backbone.
-
Classical Ullmann Condensation: A traditional copper-catalyzed method that remains relevant for specific applications.
-
Chan-Lam Coupling: A copper-catalyzed N-arylation that offers mild reaction conditions.
The following diagram illustrates the primary retrosynthetic disconnections for the synthesis of a generic substituted biphenyl amine.
Caption: Retrosynthetic analysis of substituted biphenyl amines.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering broad substrate scope and high functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical as it influences the rate and efficiency of each step, particularly the reductive elimination which is often the rate-determining step. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and facilitate the final C-N bond-forming step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Methoxy-N-phenylaniline
This protocol provides a general procedure for the synthesis of a substituted biphenyl amine using the Buchwald-Hartwig amination.[2][3]
Materials:
-
4-Bromoanisole
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-N-phenylaniline.
Comparative Efficiency Data
The following table summarizes the yields for the synthesis of various substituted biphenyl amines via the Buchwald-Hartwig amination, highlighting the influence of electronic and steric factors.
| Aryl Halide (Ar¹-X) | Amine (Ar²-NH₂) | Ligand | Base | Yield (%) |
| 4-Bromoanisole | Aniline | XPhos | NaOtBu | 95 |
| 4-Chlorotoluene | Aniline | RuPhos | K₃PO₄ | 88 |
| 2-Bromotoluene | Aniline | BrettPhos | LHMDS | 92 |
| 4-Bromobenzonitrile | Aniline | SPhos | Cs₂CO₃ | 85 |
| 4-Bromoanisole | 2,6-Dimethylaniline | GPhos | K₂CO₃ | 78 |
Sequential Suzuki-Miyaura Coupling and Amination
Mechanistic Considerations
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1][5][6] The catalytic cycle consists of oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The subsequent amination step can be achieved through various methods, including the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution if the biphenyl system is sufficiently activated.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine
This protocol outlines the synthesis of a substituted aminobiphenyl via a two-step Suzuki coupling and amination sequence.
Step 1: Suzuki-Miyaura Coupling to form 4-Bromo-2'-methyl-1,1'-biphenyl
Materials:
-
1-Bromo-4-iodobenzene
-
(2-Methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-iodobenzene (1.0 mmol) and (2-methylphenyl)boronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Add K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction at 80 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-bromo-2'-methyl-1,1'-biphenyl.
Step 2: Buchwald-Hartwig Amination
Materials:
-
4-Bromo-2'-methyl-1,1'-biphenyl (from Step 1)
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Follow the general Buchwald-Hartwig protocol described above, using 4-bromo-2'-methyl-1,1'-biphenyl as the aryl halide and benzophenone imine as the ammonia surrogate.
-
After the reaction, the resulting imine is hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) to afford 2'-methyl-[1,1'-biphenyl]-4-amine.
Comparative Efficiency Data
The overall yield of this two-step process is the product of the yields of each step. This approach offers high modularity, allowing for the synthesis of a wide array of substituted biphenyl amines.
| Aryl Halide (Ar¹-X) | Arylboronic Acid (Ar²-B(OH)₂) | Suzuki Yield (%) | Amination Yield (%) | Overall Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | 92 | 95 | 87 |
| 4-Bromoiodobenzene | 4-Methoxyphenylboronic acid | 90 | 96 | 86 |
| 2-Chlorobromobenzene | Phenylboronic acid | 85 | 93 | 79 |
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, typically requiring high temperatures.[8][9] While largely superseded by palladium-catalyzed methods, it can be advantageous for specific substrates, particularly in industrial settings where cost is a major factor.
Mechanistic Overview
The mechanism of the Ullmann condensation is less definitively established than that of palladium-catalyzed reactions. It is generally believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The high reaction temperatures are often necessary to overcome the activation barrier for the oxidative addition step.[10] The use of ligands such as 1,10-phenanthroline or amino acids can significantly accelerate the reaction and allow for milder conditions.
Key Considerations
-
Harsh Conditions: Traditionally, the Ullmann condensation requires high temperatures (150-250 °C), which can limit its functional group tolerance.[8]
-
Stoichiometric Copper: Often, stoichiometric or even excess amounts of copper are required.
-
Substrate Scope: The reaction works best with electron-deficient aryl halides.
-
Modern Ligands: The development of new ligands has enabled some Ullmann-type reactions to proceed at lower temperatures with catalytic amounts of copper.
Chan-Lam Coupling: A Mild Alternative
The Chan-Lam coupling is a copper-catalyzed N-arylation reaction that utilizes arylboronic acids as the arylating agent.[11] A key advantage of this method is that it can often be performed under mild conditions, sometimes at room temperature and open to the air.[12]
Mechanistic Highlights
The Chan-Lam coupling is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper-amine complex, which then undergoes transmetalation with the arylboronic acid. The resulting organocopper intermediate undergoes reductive elimination to furnish the desired C-N bond. Oxygen often plays a crucial role as a terminal oxidant to regenerate the active copper catalyst.[11]
Comparative Advantages and Limitations
-
Mild Conditions: The ability to perform the reaction at or near room temperature and in the presence of air is a significant advantage.[12]
-
Boronic Acid Reactants: The use of relatively stable and readily available arylboronic acids is convenient.
-
Substrate Scope: The reaction is generally effective for a range of amines and arylboronic acids, including some that are challenging for palladium-catalyzed methods. However, anilines can be problematic substrates due to their lower nucleophilicity.[13]
-
Yields: Yields can be variable and are often sensitive to the specific substrates and reaction conditions.
Comparative Summary of Synthetic Methods
| Method | Catalyst | Arylating Agent | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate | Broad substrate scope, high yields, excellent functional group tolerance | Cost of palladium and ligands, sensitivity to air and moisture |
| Suzuki Coupling + Amination | Palladium | Arylboronic acid | High modularity, access to diverse structures | Two-step process, potential for lower overall yield |
| Ullmann Condensation | Copper | Aryl halide | Low cost of copper | Harsh reaction conditions, often requires stoichiometric copper, limited substrate scope |
| Chan-Lam Coupling | Copper | Arylboronic acid | Mild reaction conditions, air-tolerant | Variable yields, can be sensitive to substrate electronics |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most efficient synthetic route to a substituted biphenyl amine is a multifactorial decision that depends on the specific target molecule, available starting materials, and the desired scale of the synthesis.
-
For maximum versatility, high yields, and broad functional group tolerance , the Buchwald-Hartwig amination is generally the method of choice in a research and development setting.
-
The sequential Suzuki-Miyaura coupling and amination strategy offers unparalleled modularity and is ideal when complex or diverse substitution patterns are required.
-
The Ullmann condensation , while a classic method with limitations, can be a cost-effective option for the synthesis of specific, less functionalized biphenyl amines, particularly on an industrial scale .
-
The Chan-Lam coupling provides a valuable alternative when mild reaction conditions are paramount and can be particularly useful for substrates that are incompatible with palladium catalysis.
By understanding the mechanistic nuances and practical considerations of each of these powerful synthetic tools, researchers can make informed decisions to efficiently access the diverse and valuable class of substituted biphenyl amines.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English1982 , 21 (10), 53–90. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition in English1998 , 37 (15), 2046–2067. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition2003 , 42 (44), 5400–5449. [Link]
-
Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters1998 , 39 (19), 2933–2936. [Link]
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Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters1998 , 39 (19), 2941–2944. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
-
Zomer, G.; Jacquemijns, M. Synthesis of 4-methoxy-N-phenylaniline. Acta Crystallographica Section E2008 , 65 (Pt 1), o152. [Link]
-
Goodson, F. E.; Wallow, T. I.; Novak, B. M. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses1998 , 75, 61. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
